molecular formula C20H40O2 B038418 2-Ethylhexyl laurate CAS No. 20292-08-4

2-Ethylhexyl laurate

Cat. No.: B038418
CAS No.: 20292-08-4
M. Wt: 312.5 g/mol
InChI Key: LWLRMRFJCCMNML-UHFFFAOYSA-N
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Description

2-Ethylhexyl laurate is an ester formed from the reaction between 2-ethylhexyl alcohol and lauric acid. It is a biodegradable bioester known for its excellent emollient and lubricating properties. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its non-toxic and environmentally friendly nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl laurate can be synthesized through the esterification of 2-ethylhexyl alcohol with lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from by-products and unreacted starting materials. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl laurate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl laurate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethylhexyl laurate is primarily based on its ability to form a lubricating and emollient layer on surfaces. This is due to its amphiphilic nature, where the ester linkage provides a polar head group, and the long alkyl chains offer hydrophobic interactions. This configuration allows it to reduce friction and enhance the spreadability of formulations. In biological systems, it can enhance the penetration of active ingredients through the skin by disrupting the lipid bilayer .

Comparison with Similar Compounds

2-Ethylhexyl laurate is often compared with other esters such as isopropyl myristate, cetyl palmitate, and octyl stearate.

These comparisons highlight the unique balance of properties that this compound offers, making it a versatile and valuable compound in various applications.

Properties

IUPAC Name

2-ethylhexyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-17-20(21)22-18-19(6-3)16-8-5-2/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLRMRFJCCMNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864937
Record name Dodecanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanoic acid, 2-ethylhexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

20292-08-4
Record name 2-Ethylhexyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20292-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 2-ethylhexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl laurate
Source European Chemicals Agency (ECHA)
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Record name ETHYLHEXYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6M396U72
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Synthesis routes and methods

Procedure details

2-ethylhexyl laurate was prepared by esterification reaction between lauric acid and 2-ethylhexanol in the presence of p-toluenesulfonic acid as a catalyst, and subsequent steps for recovery of unreacted 2-ethylhexanol, neutralization, washing with hot water, and dehydration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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